(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and an N-FMOC (9H-fluoren-9-ylmethoxycarbonyl) protecting group on the amino group. The N-FMOC group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions and protection .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids with appropriate protecting groups, followed by deprotection and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the substituents .
Scientific Research Applications
(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its incorporation into peptides and proteins during synthesis. The N-FMOC group protects the amino group from unwanted reactions, allowing for selective modifications. The chloro and fluoro substituents can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other FMOC-protected amino acids with different substituents on the phenyl ring, such as:
- 3-Fluoro-L-phenylalanine, N-FMOC protected
- 4-Fluoro-L-phenylalanine, N-FMOC protected
- 3-Chloro-L-phenylalanine, N-FMOC protected .
Uniqueness
(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical properties and reactivity. This dual substitution can provide distinct advantages in specific synthetic and research applications .
Properties
Molecular Formula |
C24H19ClFNO4 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
(2S)-3-(3-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19ClFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
GKDZBYZULQFYHD-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Cl)C(=O)O |
Origin of Product |
United States |
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